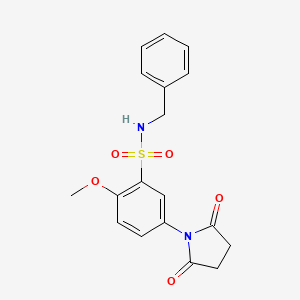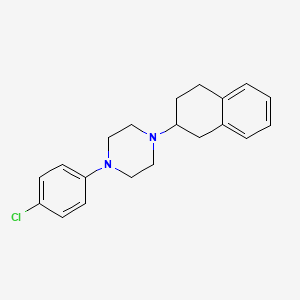![molecular formula C15H25NO2 B4883182 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B4883182.png)
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol, also known as AVE-0991, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been studied for its potential therapeutic applications in various fields, including cardiovascular disease, neurodegenerative disorders, and cancer. In cardiovascular disease, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to have protective effects on the heart and blood vessels by reducing inflammation and oxidative stress. In neurodegenerative disorders, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to improve cognitive function and reduce neuronal damage. In cancer, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to inhibit tumor growth and metastasis.
Mécanisme D'action
The mechanism of action of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol is not fully understood, but it is believed to work by activating the Mas receptor, which is a G protein-coupled receptor. Activation of the Mas receptor leads to the production of nitric oxide and the inhibition of inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to have various biochemical and physiological effects. In cardiovascular disease, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to reduce blood pressure, improve cardiac function, and decrease the size of atherosclerotic plaques. In neurodegenerative disorders, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to reduce neuronal damage, improve cognitive function, and increase the production of neurotrophic factors. In cancer, 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol has several advantages for lab experiments, including its stability, solubility, and specificity for the Mas receptor. However, there are also limitations to using 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol in lab experiments, such as its high cost, limited availability, and potential for off-target effects.
Orientations Futures
There are several future directions for the study of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol. One area of research is the development of new synthetic methods for 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol in other fields, such as diabetes and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol and its potential off-target effects.
Méthodes De Synthèse
2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol can be synthesized by reacting 2-aminoethanol with 5-(2-ethylphenoxy)pentylamine in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Propriétés
IUPAC Name |
2-[5-(2-ethylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-14-8-4-5-9-15(14)18-13-7-3-6-10-16-11-12-17/h4-5,8-9,16-17H,2-3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJMZBVLYCPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Ethylphenoxy)pentylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4883101.png)
![2,6-di-tert-butyl-4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B4883109.png)
![5-(1-benzyl-4-piperidinyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4883117.png)
![2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4883146.png)
![3-bromo-4-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4883154.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4883155.png)
![3-(3-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4883169.png)

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4883178.png)

![1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone](/img/structure/B4883193.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)
![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4883214.png)